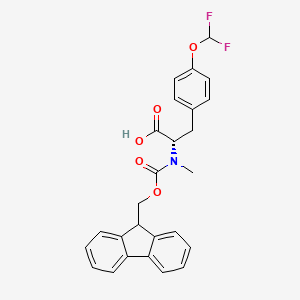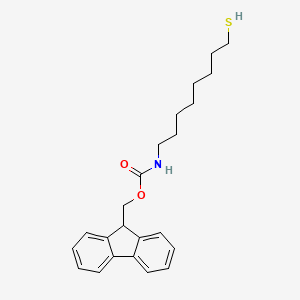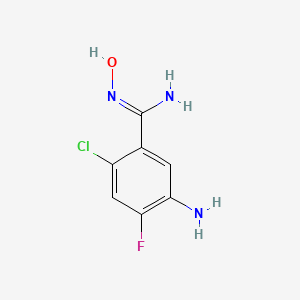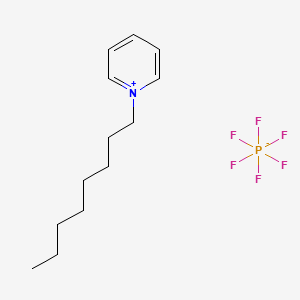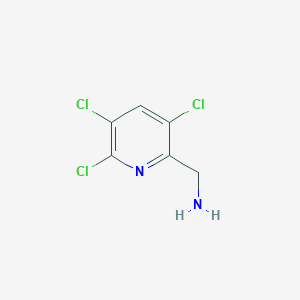![molecular formula C28H44N2O2 B13130229 3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two octyloxy groups attached to the biphenyl core, along with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dihydroxybiphenyl and 1-bromooctane.
Etherification: The hydroxyl groups of 4,4’-dihydroxybiphenyl are etherified with 1-bromooctane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Amination: The resulting 3,3’-bis(octyloxy)-[1,1’-biphenyl] is then subjected to nitration followed by reduction to introduce the amine groups at the 4,4’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkoxy or aryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: Used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Polymer Chemistry: Utilized in the synthesis of polymers with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics. The compound’s ability to form ordered structures is crucial for its applications in liquid crystal displays and other optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dioctyloxybiphenyl: Similar structure but lacks the amine groups.
3,3’-Dioctyloxy-[1,1’-biphenyl]-4,4’-dinitro: Contains nitro groups instead of amine groups.
4,4’-Dioctyloxy-[1,1’-biphenyl]-3,3’-diamine: Similar but with different substitution pattern.
Uniqueness
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both octyloxy and amine groups, which impart distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Eigenschaften
Molekularformel |
C28H44N2O2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
4-(4-amino-3-octoxyphenyl)-2-octoxyaniline |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-19-31-27-21-23(15-17-25(27)29)24-16-18-26(30)28(22-24)32-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20,29-30H2,1-2H3 |
InChI-Schlüssel |
HIHAITQOKZZZOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCCCCCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


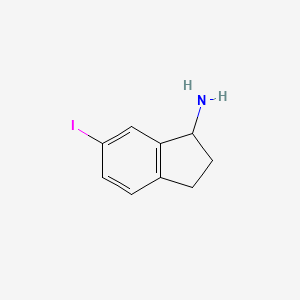
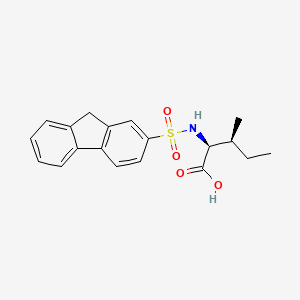
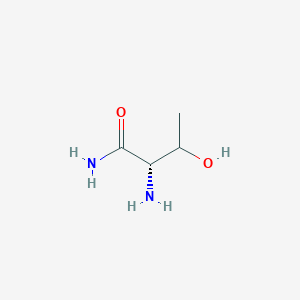

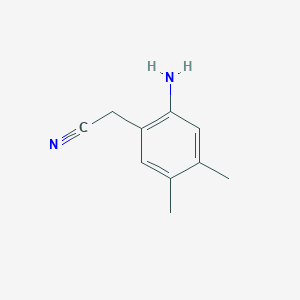
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)

